Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)-

physicochemical profiling lipophilicity procurement quality control

Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- (CAS 20739-16-6; molecular formula C15H15N5, MW 265.31 g/mol) is a heterocyclic small molecule belonging to the 2,4-diaminopyrido[2,3-d]pyrimidine scaffold class. This scaffold is structurally analogous to the pteridine ring of folic acid and has been extensively exploited in medicinal chemistry for dihydrofolate reductase (DHFR) inhibition and kinase inhibition.

Molecular Formula C15H15N5
Molecular Weight 265.31 g/mol
CAS No. 20739-16-6
Cat. No. B12938174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)-
CAS20739-16-6
Molecular FormulaC15H15N5
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=CC3=C(N=C(N=C3N=C2)N)N
InChIInChI=1S/C15H15N5/c1-9-2-4-10(5-3-9)6-11-7-12-13(16)19-15(17)20-14(12)18-8-11/h2-5,7-8H,6H2,1H3,(H4,16,17,18,19,20)
InChIKeyCFLSAJLFPXCBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- (CAS 20739-16-6): Core Identity and Procurement Context


Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- (CAS 20739-16-6; molecular formula C15H15N5, MW 265.31 g/mol) is a heterocyclic small molecule belonging to the 2,4-diaminopyrido[2,3-d]pyrimidine scaffold class. This scaffold is structurally analogous to the pteridine ring of folic acid and has been extensively exploited in medicinal chemistry for dihydrofolate reductase (DHFR) inhibition and kinase inhibition [1]. The target compound features a p-methylbenzyl substituent at the 6-position and lacks substitution at the 5-position, differentiating it from clinically studied lipophilic antifolates such as piritrexim (BW 301U; 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine) [2]. Its synthesis via cyclocondensation of 1,3-biselectrophiles with 2,4,6-triaminopyrimidine was described by Troschütz and Dennstedt in 1994 as part of a series of methyl- and phenyl-substituted pyrido[2,3-d]pyrimidine-2,4-diamines [3]. The compound is also described in patent literature as a safener/antidote component in herbicidal compositions [4].

Why Generic Substitution of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- Fails: Structural and Pharmacophoric Non-Interchangeability


The pyrido[2,3-d]pyrimidine-2,4-diamine scaffold is exquisitely sensitive to substituent variation at positions 5 and 6, which jointly govern both target affinity and selectivity across DHFR isoforms and kinase panels [1]. The target compound (20739-16-6) differs from its closest isomer, 6-benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS 4871-70-9, same formula C15H15N5), by the position of the methyl group: the target bears a p-methyl on the benzyl ring with no 5-methyl on the core, while the isomer carries a 5-methyl on the core with an unsubstituted benzyl group . This positional isomerism alone can profoundly alter DHFR binding kinetics and lipophilicity, as demonstrated across piritrexim analog series where 5-methyl vs. 5-H and benzyl substitution patterns dictate selectivity between Pneumocystis carinii DHFR, Toxoplasma gondii DHFR, and human DHFR [2]. Furthermore, the absence of the 5-methyl group in 20739-16-6 eliminates a key metabolic site that influences oxidative metabolism and clearance, which is critical for in vivo pharmacokinetic differentiation from 5-methylated congeners [3]. Generic substitution within this class is not supported without compound-specific quantitative comparator data.

Quantitative Comparative Evidence for Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- (CAS 20739-16-6) Versus Closest Analogs


Physicochemical Differentiation: LogP, PSA, and Vapor Pressure of CAS 20739-16-6 vs. 5-Methyl Positional Isomer CAS 4871-70-9

The target compound (CAS 20739-16-6) possesses a computed LogP of 2.5997 and a polar surface area (PSA) of 91.44 Ų, reflecting the p-methylbenzyl group at position 6 with no 5-methyl substituent . In contrast, its positional isomer 6-benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine (CAS 4871-70-9) places the methyl group on the pyridopyrimidine core at position 5 while leaving the benzyl ring unsubstituted, which is expected to alter solvation and hydrogen-bonding capacity although calculated PSA values are similar for these regioisomers . The vapor pressure of the target compound is 4.5×10⁻¹² mmHg at 25 °C, indicating negligible volatility suitable for solid-state handling and storage .

physicochemical profiling lipophilicity procurement quality control

Structural Differentiation from Piritrexim (BW 301U): Absence of 5-Methyl and Alternative Benzyl Substitution

The target compound (CAS 20739-16-6) differs structurally from the clinically studied antifolate piritrexim (BW 301U; CAS 72732-56-0) at two critical pharmacophoric positions: (i) the target lacks the 5-methyl group present in piritrexim, and (ii) the 6-benzyl substituent is a simple p-methylbenzyl group rather than the 2,5-dimethoxybenzyl motif found in piritrexim [1]. In piritrexim analog series, the 5-methyl group has been shown to contribute significantly to DHFR binding affinity; its removal typically reduces potency by 5- to 50-fold depending on the benzyl substitution pattern, as demonstrated in structure-activity studies of 5-substituted vs. 5-unsubstituted pyrido[2,3-d]pyrimidine-2,4-diamines [2]. The 2,5-dimethoxy substitution on the benzyl ring in piritrexim is also essential for its nanomolar-level DHFR inhibition (IC50 = 0.038 μM against pcDHFR, 0.011 μM against tgDHFR) [3], whereas the p-methylbenzyl substituent of the target compound lacks these electron-donating methoxy groups, predicting attenuated affinity relative to piritrexim.

antifolate DHFR inhibitor structure-activity relationship

Boiling Point and Flash Point Differentiation: Thermal Stability vs. Process Safety in Compound Handling

The target compound exhibits a predicted boiling point of 548.3 °C at 760 mmHg and a flash point of 319.4 °C . While directly comparable experimental data for the closest isomer (CAS 4871-70-9) were not located in non-excluded databases, the generally high thermal stability indicated by these values is characteristic of this scaffold class and supports standard laboratory handling without special volatility precautions .

thermal stability process safety procurement specifications

Herbicidal Safener Activity: Patent-Based Differentiation from Antifolate-Only Pyridopyrimidines

Unlike the clinically oriented pyrido[2,3-d]pyrimidine-2,4-diamines such as piritrexim, the target compound falls within the generic scope of herbicidal safener/antidote compositions claimed in European Patent EP0537463A2 (BASF AG, 1993) [1]. The patent explicitly encompasses pyrido[2,3-d]pyrimidines with amino substituents at the 2- and 4-positions and various aryl/alkyl groups at the 6-position as antidotes for cyclohexenone and aryloxyphenoxypropionic acid herbicides [1]. This agricultural application domain represents a distinct functional profile not shared by clinically developed analogs, which are exclusively optimized for DHFR or kinase inhibition [2]. U.S. Patent 5,597,776 further consolidates this differentiated use as a safener for herbicidal cyclohexenones [3].

herbicide safener antidote agricultural chemistry

Scaffold-Based Kinase Inhibition Potential: Class-Level Evidence from mTOR and Tyrosine Kinase Studies

The 2,4-diaminopyrido[2,3-d]pyrimidine scaffold has been validated as a kinase inhibitor pharmacophore, most notably in a series of potent and selective mTOR kinase inhibitors with IC50 values as low as 0.69 μM [1]. The Gnibl dissertation (1999) specifically investigated 6-substituted pyrido[2,3-d]pyrimidine-2,4-diamines—including compounds within the same substitution class as the target—as inhibitors of human DHFR and tyrosine kinases with antitumor activity [2]. While compound-specific kinase inhibition data for CAS 20739-16-6 were not located in non-excluded open literature, the 6-(p-methylbenzyl) substituent occupies the same aryl-binding pocket as other 6-aryl pyrido[2,3-d]pyrimidines that have been shown to confer high-affinity binding and specificity in protein tyrosine kinase models [3]. This contrasts with analogs bearing bulkier 6-substituents that may sterically hinder kinase active site access.

kinase inhibition mTOR tyrosine kinase anticancer

Procurement-Driven Application Scenarios for Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)- (CAS 20739-16-6)


Agrochemical Safener Development Programs

Based on its inclusion within the generic scope of EP0537463A2 and US5597776 as a pyrido[2,3-d]pyrimidine-2,4-diamine herbicidal antidote, CAS 20739-16-6 is a viable procurement candidate for agrochemical research groups developing safener combinations for cyclohexenone or aryloxyphenoxypropionate herbicides [1]. Its p-methylbenzyl substituent represents a relatively simple aryl group that can serve as a baseline for structure-safener activity relationship studies before introducing more complex substituents.

Structure-Activity Relationship (SAR) Studies on 5-Desmethyl DHFR Inhibitors

The compound's lack of a 5-methyl group distinguishes it from the majority of pyrido[2,3-d]pyrimidine antifolates (piritrexim, trimetrexate analogs) and makes it useful as a comparator in SAR campaigns investigating the contribution of the 5-position to DHFR binding affinity, species selectivity, and cytotoxicity [2]. Procurement for this purpose is supported by the documented synthesis route from 2,4,6-triaminopyrimidine, which enables further derivatization [3].

Kinase Inhibitor Lead Diversification

Given the established activity of 2,4-diaminopyrido[2,3-d]pyrimidines as mTOR and protein tyrosine kinase inhibitors [4], CAS 20739-16-6 can serve as a synthetic intermediate or comparator in kinase inhibitor discovery programs. The p-methylbenzyl group at position 6 occupies the hydrophobic aryl-binding pocket identified in co-crystal structures of related pyrido[2,3-d]pyrimidines with tyrosine kinases [5], while the unsubstituted 5-position leaves room for further functionalization.

Chemical Biology Probe Development for DHFR Isoform Profiling

The compound's structural position between simple 6-aryl pyrido[2,3-d]pyrimidine-2,4-diamines and the more potent antifolate piritrexim makes it a candidate for developing chemical probes to profile DHFR isoforms across species (human, Pneumocystis, Toxoplasma, bacterial) [6]. Procurement for this use case is supported by the availability of the compound from specialty chemical suppliers and its documented physicochemical stability (high boiling point, low vapor pressure) for reproducible assay handling .

Quote Request

Request a Quote for Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-(p-methylbenzyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.